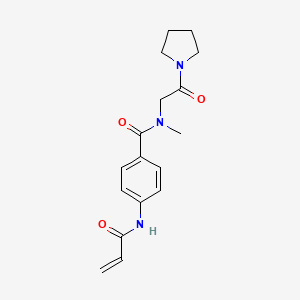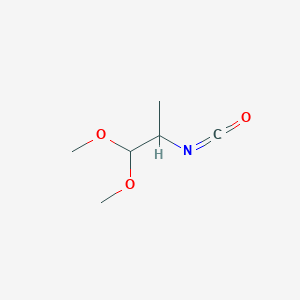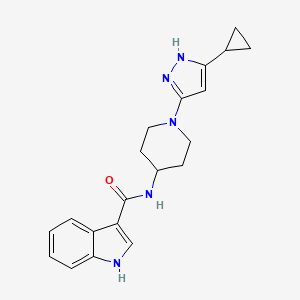![molecular formula C22H23N3O3S2 B2404160 4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-18-9](/img/structure/B2404160.png)
4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DASB is a sulfonamide derivative that is commonly used as a fluorescent tracer in neuroscience research, particularly in the field of serotonin imaging. In
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Antimicrobial Agents: Research indicates that derivatives of thiazole, such as those in the synthesis of 2-phenylamino-thiazole, show significant antimicrobial activity, particularly against Gram-positive bacterial strains. These derivatives are synthesized from compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide and exhibit greater potency than some reference drugs in inhibiting pathogenic strains (Bikobo et al., 2017).
Anticancer Applications
- Anticancer Evaluation: Compounds with structural similarities to this compound have been designed and synthesized for anticancer evaluations. For instance, certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibit significant anticancer activity against various cancer cell lines, showing higher efficacy than some reference drugs (Ravinaik et al., 2021).
Molecular Imaging
- Positron Emission Tomography Imaging: The development of novel benzamides for imaging purposes, such as for the metabotropic glutamate 1 receptor in the brain, involves compounds structurally related to this compound. These compounds are useful in PET imaging and provide insights into brain functioning and disorders (Fujinaga et al., 2012).
Supramolecular Chemistry
- Gelation Behavior: The study of N-(thiazol-2-yl)benzamide derivatives, which are chemically related to the compound , highlights the impact of methyl functionality and non-covalent interactions on their behavior as supramolecular gelators. This research provides insights into the design of new materials with specific properties (Yadav & Ballabh, 2020).
Molecular Receptor Studies
- Adenosine Receptor Selectivity: Investigations into [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides, which share structural similarities with the compound of interest, provide new insights into adenosine receptor selectivity. This research is important for developing targeted therapies for various diseases (Inamdar et al., 2013).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-13-25(14-6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19-15(3)7-8-16(4)20(19)29-22/h5-12H,1-2,13-14H2,3-4H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGKJBZAOIYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)


![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)
![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)


